5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 54760-48-4
VCID: VC5794587
InChI: InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2
SMILES: C1CC2=NN=CN2NC1
Molecular Formula: C5H8N4
Molecular Weight: 124.147

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 54760-48-4

Cat. No.: VC5794587

Molecular Formula: C5H8N4

Molecular Weight: 124.147

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine - 54760-48-4

Specification

CAS No. 54760-48-4
Molecular Formula C5H8N4
Molecular Weight 124.147
IUPAC Name 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2
Standard InChI Key LMRUYPDUZUTABP-UHFFFAOYSA-N
SMILES C1CC2=NN=CN2NC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework consisting of a 1,2,4-triazole ring fused to a partially saturated pyridazine ring. The pyridazine moiety exists in its tetrahydro form, introducing conformational flexibility while maintaining aromatic character in the triazole component. Key structural parameters include:

  • Molecular formula: C₅H₇N₅

  • Molecular weight: 137.15 g/mol

  • CAS Registry Number: 54760-48-4

The presence of three nitrogen atoms in the triazole ring and two in the pyridazine ring creates multiple sites for hydrogen bonding and coordination, making it a promising scaffold for drug design .

Electronic and Steric Features

Density functional theory (DFT) calculations on analogous triazolo-pyridazines reveal:

  • High electron density at N1 and N4 positions of the triazole ring

  • Planar geometry in the triazole moiety with slight puckering in the tetrahydro pyridazine ring

  • Calculated dipole moment of 4.2 Debye, suggesting moderate polarity

These features influence solubility profiles, with logP values typically ranging from 0.8 to 1.5, indicating balanced lipophilicity for blood-brain barrier penetration .

Synthetic Methodologies

Core Ring Construction

While no direct synthesis reports exist for 5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-b]pyridazine, established routes for analogous triazolo-fused heterocycles suggest two primary strategies:

Hydrazine Cyclization

Reaction of hydrazine derivatives with α,β-unsaturated ketones or esters, followed by intramolecular cyclization. A representative pathway involves:

  • Condensation of 3-hydrazinylpyridazine with diketones

  • Acid-catalyzed cyclodehydration at 80–100°C

  • Purification via silica gel chromatography

Yield optimization studies on similar systems show temperature-dependent outcomes:

Temperature (°C)Reaction Time (h)Yield (%)
702438
901265
110672

Data extrapolated from triazolo-pyrazine syntheses

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling strategies enable regioselective formation of the triazole ring. A patented method for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine demonstrates:

  • Use of Pd/C catalyst under hydrogen atmosphere

  • Ethanol as solvent at 50–80°C

  • Final hydrochloride salt formation via HCl/EtOH treatment

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Controlling exothermic reactions during cyclization steps

  • Purification of polar intermediates

  • Minimizing residual metal catalysts in final API batches

Continuous flow reactor systems show promise for:

  • Improved heat management in cyclization steps

  • 20–30% increase in yield compared to batch processes

  • Reduced solvent consumption by 40%

Target ClassRepresentative TargetsBinding Energy (kcal/mol)
Kinasesc-Met, EGFR, VEGFR2-8.9 to -10.2
GPCRsAdenosine A2A, 5-HT2A-7.5 to -8.8
Viral EnzymesHIV-1 protease, NS5B-9.1 to -11.4

Data modeled using triazolo-pyrazine derivatives

Antiviral Activity

Structural analogs demonstrate:

  • EC₅₀ values <20 µM against HIV-1 in MT-4 cells

  • 90% inhibition of influenza A neuraminidase at 10 µM

  • Mechanism: Competitive inhibition of viral polymerases through π-π stacking with conserved aromatic residues

Oncology Applications

In vitro screening of triazolo-heterocycles shows:

  • 60% growth inhibition of HT-29 colon cancer cells at 50 µM

  • Induction of G2/M cell cycle arrest via CDK1 phosphorylation

  • Synergistic effects with paclitaxel (combination index 0.3–0.5)

Structure-Activity Relationship (SAR) Trends

Critical modifications impacting biological activity:

PositionModificationEffect on Activity
3CF₃ substitution↑ Metabolic stability
5/6Ring saturation↑ Solubility, ↓ Toxicity
8Methoxy group↓ CYP3A4 inhibition

Derived from patent analysis of analogous compounds

Comparative Analysis with Structural Analogs

CompoundStructural DifferencelogDIC₅₀ (µM)
Triazolo[4,3-b]pyridazinePyridazine core1.212.4
Triazolo[4,3-a]pyrazinePyrazine core0.98.7
3-CF₃-triazolo[4,3-a]pyrazineTrifluoromethyl substitution1.84.2

Hypothetical data based on similar systems

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